molecular formula C16H9ClFN3O2S B7850931 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7850931
M. Wt: 361.8 g/mol
InChI Key: XGUCPAMWZPEGPO-UHFFFAOYSA-N
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Description

The compound identified as “2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.

    Step 3: Final purification through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-scale synthesis: Utilizing automated systems to control reaction parameters.

    Purification: Employing industrial-scale chromatography and crystallization techniques.

    Quality Control: Implementing rigorous testing protocols to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogenated or alkylated derivatives.

Scientific Research Applications

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Pathways: Affecting signaling pathways involved in cellular processes.

    Interacting with Receptors: Binding to cellular receptors to elicit a biological response.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFN3O2S/c17-11-3-1-4-12(18)10(11)8-24-16-20-14(13-5-2-6-23-13)9(7-19)15(22)21-16/h1-6H,8H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUCPAMWZPEGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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